![molecular formula C15H21N3 B3087864 (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine CAS No. 1177759-93-1](/img/structure/B3087864.png)
(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine
説明
(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine, also known as ALKS 5461, is a novel compound developed by Alkermes, Inc. It is a combination of buprenorphine, a partial agonist at the mu-opioid receptor, and samidorphan, an antagonist at the mu-opioid receptor. ALKS 5461 has been investigated for its potential use in the treatment of major depressive disorder (MDD).
作用機序
The mechanism of action of (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461 is not fully understood. It is thought to work by modulating the activity of the mu-opioid receptor. Buprenorphine acts as a partial agonist at the mu-opioid receptor, while samidorphan acts as an antagonist. This combination is believed to result in a net decrease in mu-opioid receptor activity, which may help to alleviate depressive symptoms.
Biochemical and Physiological Effects
(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461 has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant effects. (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461 has also been shown to decrease the release of corticotropin-releasing hormone, which is involved in the stress response.
実験室実験の利点と制限
One advantage of (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461 is that it has been extensively studied in preclinical and clinical trials, which has provided a wealth of information about its pharmacological properties and potential therapeutic uses. However, one limitation is that it is a complex compound that may be difficult to synthesize and purify in large quantities.
将来の方向性
There are a number of potential future directions for research on (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461. One area of interest is the potential use of (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461 in the treatment of other psychiatric disorders, such as anxiety disorders or substance use disorders. Another area of interest is the development of new compounds that target the mu-opioid receptor, which may provide additional treatment options for patients with MDD. Additionally, further research is needed to fully understand the mechanism of action of (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461 and to identify any potential long-term side effects.
科学的研究の応用
(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461 has been studied extensively in preclinical and clinical trials for its potential use in the treatment of MDD. In a randomized, double-blind, placebo-controlled study, (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461 was found to significantly reduce depressive symptoms in patients with MDD who had not responded to prior antidepressant treatment.
特性
IUPAC Name |
(2S)-1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c16-13(11-18-7-3-4-8-18)9-12-10-17-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,17H,3-4,7-9,11,16H2/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEMWGVGAUPHIX-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CC2=CNC3=CC=CC=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@H](CC2=CNC3=CC=CC=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。